molecular formula C13H17FN2O5S B2795996 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine CAS No. 2418705-83-4

2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine

Cat. No. B2795996
CAS RN: 2418705-83-4
M. Wt: 332.35
InChI Key: AMBQBXOJXSFOPZ-UHFFFAOYSA-N
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Description

2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine, also known as EFSM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine is still being studied, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, and regulating immune function. 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine is its high potency and selectivity, which allows for lower doses to be used in experiments. However, one of the limitations is the lack of information on its long-term safety and potential side effects, which requires further investigation.

Future Directions

There are several future directions for 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine research, including the development of novel 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine derivatives with improved pharmacokinetic properties, the investigation of its potential use in combination therapy with other drugs, and the exploration of its therapeutic potential in other diseases such as diabetes and cardiovascular disease.
In conclusion, 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments provide a foundation for further research and development. The future directions of 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine research suggest that it may have a significant impact on the field of medicine in the years to come.

Synthesis Methods

2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine is synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with 2-ethyl-5-methylmorpholine, followed by the introduction of a fluorosulfonyl group through the reaction with sulfur tetrafluoride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation research, 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-3-11-7-16(9(2)8-20-11)13(17)10-4-12(6-15-5-10)21-22(14,18)19/h4-6,9,11H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBQBXOJXSFOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C(CO1)C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-methylmorpholine

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